A Technical Guide to 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The indazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1] This document delineates the predicted physicochemical properties, outlines a plausible, high-yield synthetic pathway, and explores the compound's chemical reactivity. Emphasis is placed on its strategic utility as a trifunctional building block in the design and synthesis of novel drug candidates, particularly in the realms of oncology and inflammatory diseases. Safety protocols and handling procedures are also detailed to ensure its effective and safe application in a research environment.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in critical hydrogen bonding and aromatic interactions with various biological targets. Consequently, indazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2]
The strategic value of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid lies in its trifunctional nature:
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The Indazole Core: Provides the fundamental scaffold for biological activity.
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The Carboxylic Acid (C3-Position): Acts as a primary handle for amide bond formation, enabling the facile introduction of diverse side chains and the exploration of Structure-Activity Relationships (SAR).
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The Halogen Substituents (C4-Fluoro, C6-Bromo): The fluorine atom can enhance metabolic stability and modulate the pKa of the indazole N-H, while the bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification of the molecular core.[3]
This guide positions the title compound as a high-value intermediate for constructing complex molecular architectures and accelerating drug discovery programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is not extensively published, its properties can be reliably predicted based on closely related analogs. The data presented below is synthesized from computational models and empirical data from similar chemical entities.[4][5]
Data Summary Table
| Property | Predicted Value / Information | Source / Rationale |
| Chemical Formula | C₈H₄BrFN₂O₂ | Based on structure |
| Molecular Weight | 259.03 g/mol | Calculated from formula |
| CAS Number | Not assigned | Not found in major databases |
| Appearance | Off-white to light brown solid | Typical for similar organic acids |
| Melting Point | >290 °C | Based on analogs like 6-Bromo-1H-indazole-4-carboxylic acid (293-298 °C) |
| pKa | ~2.8 - 3.5 | Predicted based on the electron-withdrawing effects of halogens on the carboxylic acid |
| XLogP3-AA | ~2.5 - 3.0 | Estimated based on analogs, indicating moderate lipophilicity |
| Hydrogen Bond Donor Count | 2 (N-H, O-H) | Computed from structure[4] |
| Hydrogen Bond Acceptor Count | 3 (N, C=O, O-H) | Computed from structure[4] |
Predicted Spectroscopic Profile
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¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C5 and C7 positions. The N-H and carboxylic acid O-H protons would likely appear as broad singlets, exchangeable with D₂O.
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¹³C NMR: Approximately 8 signals are expected in the aromatic/olefinic region, in addition to the carbonyl carbon signal from the carboxylic acid.
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¹⁹F NMR: A single resonance is anticipated, characteristic of the fluorine atom attached to the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern (M, M+2) of approximately 1:1 intensity ratio, which is the definitive signature of a monobrominated compound.
Synthesis and Mechanistic Insights
A robust and scalable synthesis is critical for the utility of any chemical building block. While a specific published procedure for the title compound is scarce, a logical and efficient synthetic route can be designed based on established methodologies for related indazoles.[6][7] The proposed pathway begins with a commercially available, appropriately substituted aniline derivative.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from 2-amino-5-bromo-3-fluorobenzoic acid.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful formation of the product can be monitored at each stage by standard analytical techniques (TLC, LC/MS).
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Diazotization of the Starting Material:
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To a stirred suspension of 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in 2M hydrochloric acid (5-10 volumes) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
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Causality: The use of nitrous acid (generated in situ from NaNO₂ and HCl) converts the primary aromatic amine into a diazonium salt. This electrophilic species is poised for intramolecular cyclization. Low temperature is critical to prevent decomposition of the unstable diazonium intermediate.
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Stir the resulting mixture for 30-60 minutes at 0-5 °C.
-
-
Reductive Cyclization to Form the Indazole Ring:
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To the cold diazonium salt solution, slowly add a solution of sodium sulfite or tin(II) chloride (2.0-3.0 eq) in water.
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Causality: A mild reducing agent is required to facilitate the cyclization onto the carboxylic acid group, forming the pyrazole ring of the indazole system.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LCMS analysis indicates complete consumption of the diazonium intermediate.
-
-
Isolation and Purification:
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The product typically precipitates from the reaction mixture upon completion. Collect the solid by vacuum filtration.
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Wash the filter cake sequentially with cold water and a minimal amount of a cold non-polar solvent (e.g., hexane) to remove impurities.
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For higher purity, recrystallize the crude solid from a suitable solvent system, such as aqueous acetic acid or an ethanol/water mixture.[7]
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Dry the final product under vacuum to yield 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid.
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Chemical Reactivity and Synthetic Utility
The title compound is a versatile scaffold for chemical elaboration due to its three distinct functional handles.
Caption: Key reaction pathways for derivatization.
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Reactions at the Carboxylic Acid: This is the most common site for modification. Standard peptide coupling reagents (e.g., EDC, HATU, HOBt) can be used to react the acid with a vast library of primary and secondary amines, generating diverse amide derivatives. This is a cornerstone of SAR exploration in drug discovery.[8]
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Reactions at the C6-Bromo Position: The bromine atom is a powerful tool for building molecular complexity via palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl rings.
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Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines provides access to 6-aminoindazole derivatives.
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Expert Insight: The differential reactivity of halogens allows for selective reactions. If a more reactive halogen like iodine were present (e.g., at the 3-position), it could be reacted selectively before the bromine, enabling sequential, site-specific modifications.[3]
-
-
Reactions at the N1-Position: The indazole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated or arylated to further expand the chemical space.
Applications in Drug Discovery
The structural motifs accessible from 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid are prevalent in a multitude of biologically active agents, particularly kinase inhibitors.
Caption: Role of the title compound in a drug discovery cascade.
The molecule serves as an ideal starting point for building focused libraries for screening against therapeutic targets. For example, in the design of ATP-competitive kinase inhibitors, the indazole core can act as a "hinge-binder," the amide substituent can explore a solvent-exposed region, and the C6-substituent can target a deeper hydrophobic pocket. The C4-fluoro group can serve to fine-tune the electronics and improve properties like metabolic stability or cell permeability. Its utility has been demonstrated in the synthesis of inhibitors for targets such as VEGFR-2 and other tyrosine kinases.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. The following information is based on data from structurally similar compounds.[4][9][10][11]
GHS Hazard Classification (Predicted)
| Pictogram | Signal Word | Hazard Class & Code | Hazard Statement |
| Warning | Acute Tox. 4 (H302) | Harmful if swallowed[4] | |
| Skin Irrit. 2 (H315) | Causes skin irritation[4][9] | ||
| Eye Irrit. 2 (H319) | Causes serious eye irritation[4][9] | ||
| STOT SE 3 (H335) | May cause respiratory irritation[4][9] |
Safe Handling Protocol
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved particulate respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[10]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the material using a dustpan and place it into a suitable, labeled container for disposal.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a strategically designed chemical building block with significant potential for accelerating drug discovery and development. Its trifunctional nature provides medicinal chemists with a versatile platform for synthesizing diverse compound libraries with a high degree of molecular complexity. By leveraging the distinct reactivity of its carboxylic acid, bromo, and N-H functionalities, researchers can efficiently explore structure-activity relationships and optimize compounds for desired biological activity and pharmaceutical properties. Adherence to rigorous safety protocols will ensure its effective and responsible use in the laboratory.
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